molecular formula C19H12ClNO3S B3573702 (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile CAS No. 64251-72-5

(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile

Cat. No.: B3573702
CAS No.: 64251-72-5
M. Wt: 369.8 g/mol
InChI Key: WKAAGINOOPBGAC-LDADJPATSA-N
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Description

(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to a furan ring, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the furan derivative and malononitrile in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted sulfonyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential lead compound for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

  • (2E)-2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)-furan-2-yl]prop-2-enenitrile
  • (2E)-2-(Benzenesulfonyl)-3-[5-(4-bromophenyl)-furan-2-yl]prop-2-enenitrile
  • (2E)-2-(Benzenesulfonyl)-3-[5-(4-fluorophenyl)-furan-2-yl]prop-2-enenitrile

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., chlorine, methyl, bromine, fluorine).
  • Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: While similar compounds may share some applications, the specific substituents can confer unique properties, making each compound suitable for different applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c20-15-8-6-14(7-9-15)19-11-10-16(24-19)12-18(13-21)25(22,23)17-4-2-1-3-5-17/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAAGINOOPBGAC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360517
Record name ZINC00858333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64251-72-5
Record name ZINC00858333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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